4-Methyl-1,4'-bipiperidine dihydrochloride 4-Methyl-1,4'-bipiperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1211484-99-9
VCID: VC2836145
InChI: InChI=1S/C11H22N2.2ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;;/h10-12H,2-9H2,1H3;2*1H
SMILES: CC1CCN(CC1)C2CCNCC2.Cl.Cl
Molecular Formula: C11H24Cl2N2
Molecular Weight: 255.22 g/mol

4-Methyl-1,4'-bipiperidine dihydrochloride

CAS No.: 1211484-99-9

Cat. No.: VC2836145

Molecular Formula: C11H24Cl2N2

Molecular Weight: 255.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,4'-bipiperidine dihydrochloride - 1211484-99-9

Specification

CAS No. 1211484-99-9
Molecular Formula C11H24Cl2N2
Molecular Weight 255.22 g/mol
IUPAC Name 4-methyl-1-piperidin-4-ylpiperidine;dihydrochloride
Standard InChI InChI=1S/C11H22N2.2ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;;/h10-12H,2-9H2,1H3;2*1H
Standard InChI Key SNIWOBHYOOBKQS-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2CCNCC2.Cl.Cl
Canonical SMILES CC1CCN(CC1)C2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

4-Methyl-1,4'-bipiperidine dihydrochloride is a chemical compound characterized by its bipiperidine backbone structure consisting of two connected piperidine rings, with a methyl group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it valuable for various research applications.

Basic Chemical Information

The compound has been documented under different Chemical Abstracts Service (CAS) registry numbers, indicating potential isomeric forms or nomenclature variations:

PropertyValueSource
CAS Number1211484-99-9 or 3543-23-5
Molecular FormulaC₁₁H₂₄Cl₂N₂
Molecular Weight255.22 g/mol
IUPAC Name4-methyl-4-piperidin-1-ylpiperidine;dihydrochloride
SMILESCC1(CCNCC1)N2CCCCC2.Cl.Cl
InChIInChI=1S/C11H22N2.2ClH/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13;;/h12H,2-10H2,1H3;2*1H

The chemical structure features a central 4-methylpiperidine ring connected to another piperidine ring. The dihydrochloride salt form significantly alters the compound's properties compared to its free base form (C₁₁H₂₂N₂), particularly regarding solubility and stability.

Physical and Chemical Properties

4-Methyl-1,4'-bipiperidine dihydrochloride presents as a white to off-white solid at room temperature. Its properties are significantly influenced by its salt form, which increases water solubility and alters its behavior in various solvent systems.

Physicochemical Characteristics

While specific experimental data for this exact compound is limited in the scientific literature, its properties can be inferred from similar bipiperidine compounds:

PropertyCharacteristicBasis
AppearanceWhite solidSimilar to related compounds
SolubilityReadily soluble in water; less soluble in alcoholsBased on salt form characteristics
Melting PointLikely >200°C (decomposition)Typical for similar hydrochloride salts
StabilityStable under standard conditions; hygroscopicCommon for amine hydrochlorides
pH (1% solution)Acidic (likely pH 3-5)Typical for hydrochloride salts

The dihydrochloride salt form significantly enhances the compound's aqueous solubility compared to its free base form, making it more suitable for biological testing and aqueous formulations.

Reaction TypeDescriptionPotential Applications
N-AlkylationReaction with alkyl halidesSynthesis of higher substituted derivatives
AcylationReaction with acyl chlorides or anhydridesProduction of amide derivatives
OxidationFormation of N-oxidesMetabolite studies and bioactivity modification
ReductionConversion of functional groupsStructural modifications for SAR studies

These reactions provide avenues for developing more complex molecules with potentially enhanced biological activities or target specificity.

Receptor TypePotential InteractionBiological Significance
Neurotransmitter ReceptorsModerate binding to serotonergic/dopaminergic systemsCNS activity modulation
Ion ChannelsPotential modulation of calcium or potassium channelsInfluence on cellular signaling
EnzymesPossible inhibition of specific enzymesMetabolic pathway modification

The specific substitution pattern (4-methyl) and salt form may significantly influence these interactions, potentially providing selectivity for certain targets.

Structure-Activity Relationships

Comparison with related bipiperidine compounds suggests several structure-activity relationships:

  • The methyl substituent at the 4-position likely influences receptor binding profiles

  • The dihydrochloride salt form affects bioavailability and distribution

  • The bipiperidine scaffold provides a rigid framework that can be recognized by specific biological targets

Further detailed studies would be required to fully characterize the compound's biological activity profile.

Hazard TypeClassificationSource
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

These classifications indicate the compound is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation.

Analytical Methods and Characterization

Proper characterization and analysis of 4-Methyl-1,4'-bipiperidine dihydrochloride are essential for research applications and quality control.

Spectroscopic Identification

Several analytical techniques can be employed for identification and purity assessment:

Analytical MethodApplicationExpected Results
NMR SpectroscopyStructure confirmationCharacteristic signals for methyl group, piperidine rings
Mass SpectrometryMolecular weight verificationBase peak corresponding to [M+H]⁺ or fragmentation patterns
IR SpectroscopyFunctional group identificationN-H stretching, C-H stretching, characteristic fingerprint
HPLCPurity assessmentSingle major peak with appropriate retention time

These methods collectively provide comprehensive characterization of the compound's structure and purity.

Comparative Analysis with Related Compounds

Understanding the relationship between 4-Methyl-1,4'-bipiperidine dihydrochloride and structurally similar compounds provides valuable context for its properties and applications.

Structural Analogs

Several related compounds share structural similarities:

CompoundCAS NumberKey Structural DifferencesPotential Effect on Activity
1,4'-Bipiperidine dihydrochloride4876-60-2Lacks 4-methyl groupReduced steric bulk, different receptor profile
1-Methyl-4,4'-bipiperidine122373-80-2Different methyl position, not HCl saltAltered basicity, different solubility profile
4,4'-Bipiperidine dihydrochloride78619-84-8Different linkage patternModified conformational flexibility

These structural variations can significantly impact the physicochemical properties and biological activities of these compounds, highlighting the importance of precise structural characterization.

Salt Form Comparison

The dihydrochloride salt form significantly influences the compound's properties:

PropertyFree BaseDihydrochloride Salt
Water SolubilityLimitedSignificantly enhanced
StabilityPotentially air-sensitiveGenerally more stable
BioavailabilityVariable, dependent on formulationOften improved due to solubility
HandlingMay require inert atmosphereMore straightforward

The salt form selection is thus a critical consideration for practical applications of this compound.

Current Research Status and Future Directions

The scientific literature available through conventional databases contains limited specific studies focusing exclusively on 4-Methyl-1,4'-bipiperidine dihydrochloride, suggesting several research opportunities.

Research Gaps

Several notable research gaps exist:

  • Comprehensive pharmacological profiling against diverse receptor panels

  • Detailed structure-activity relationships with systematic modifications

  • Investigation of potential biological activities in relevant disease models

  • Optimization of synthetic routes for improved yield and purity

Addressing these gaps would significantly enhance understanding of this compound's potential utility.

Future Research Opportunities

Promising future research directions include:

  • Exploration as a scaffold for developing selective receptor ligands

  • Investigation as a building block for medicinally active compounds

  • Development of structure-activity relationships through systematic modifications

  • Study of its potential as a pharmacological tool in neuroscience research

These directions could unlock new applications and deeper understanding of this interesting bipiperidine derivative.

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